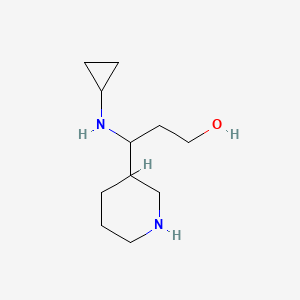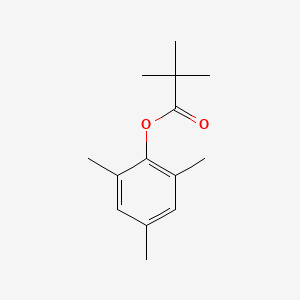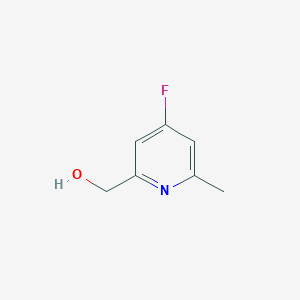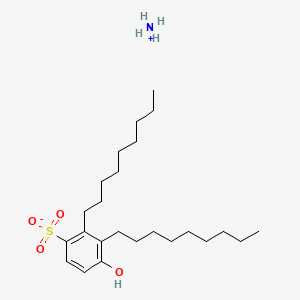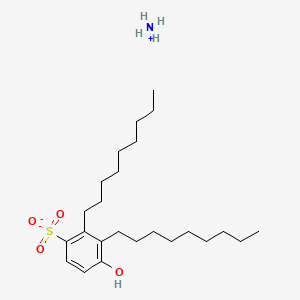
Benzenesulfonic acid, hydroxydinonyl-, monoammonium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ammonium hydroxydinonylbenzenesulphonate is a chemical compound with the molecular formula C16H27NO4S. It is known for its surfactant properties and is commonly used in various industrial and research applications. This compound is part of the larger family of sulphonates, which are widely used in detergents, emulsifiers, and other cleaning agents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ammonium hydroxydinonylbenzenesulphonate typically involves the sulphonation of dinonylbenzene followed by neutralization with ammonium hydroxide. The reaction conditions often include:
Sulphonation: Dinonylbenzene is reacted with sulfur trioxide or chlorosulfonic acid to introduce the sulfonic acid group.
Neutralization: The resulting sulfonic acid is then neutralized with ammonium hydroxide to form ammonium hydroxydinonylbenzenesulphonate.
Industrial Production Methods
In industrial settings, the production of ammonium hydroxydinonylbenzenesulphonate is carried out in large reactors where precise control of temperature and reaction time is maintained to ensure high yield and purity. The process involves:
Continuous Sulphonation: Using a continuous flow reactor, dinonylbenzene is sulphonated with sulfur trioxide.
Neutralization: The sulfonic acid product is continuously neutralized with ammonium hydroxide in a separate reactor.
Purification: The final product is purified through filtration and drying processes to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Ammonium hydroxydinonylbenzenesulphonate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it back to dinonylbenzene.
Substitution: The sulfonic acid group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation Products: Sulfonic acid derivatives.
Reduction Products: Dinonylbenzene.
Substitution Products: Various substituted benzenes depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
Ammonium hydroxydinonylbenzenesulphonate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture media to improve cell growth and viability.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the formulation of detergents, emulsifiers, and other cleaning agents.
Wirkmechanismus
The mechanism of action of ammonium hydroxydinonylbenzenesulphonate primarily involves its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better interaction between hydrophobic and hydrophilic substances. This property is crucial in its applications as a detergent and emulsifier. The molecular targets include lipid membranes and proteins, where it can alter membrane permeability and protein solubility.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Sodium dodecylbenzenesulfonate
- Ammonium lauryl sulfate
- Sodium lauryl sulfate
Comparison
Ammonium hydroxydinonylbenzenesulphonate is unique due to its specific alkyl chain length and the presence of the ammonium ion. Compared to sodium dodecylbenzenesulfonate, it has a longer alkyl chain, which can provide different surfactant properties. Unlike ammonium lauryl sulfate and sodium lauryl sulfate, it contains a benzene ring, which can influence its chemical reactivity and interaction with other molecules.
Eigenschaften
CAS-Nummer |
59379-70-3 |
|---|---|
Molekularformel |
C24H42O4S.H3N C24H45NO4S |
Molekulargewicht |
443.7 g/mol |
IUPAC-Name |
azanium;4-hydroxy-2,3-di(nonyl)benzenesulfonate |
InChI |
InChI=1S/C24H42O4S.H3N/c1-3-5-7-9-11-13-15-17-21-22(18-16-14-12-10-8-6-4-2)24(29(26,27)28)20-19-23(21)25;/h19-20,25H,3-18H2,1-2H3,(H,26,27,28);1H3 |
InChI-Schlüssel |
CUNMREIVAZKGBF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC1=C(C=CC(=C1CCCCCCCCC)S(=O)(=O)[O-])O.[NH4+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


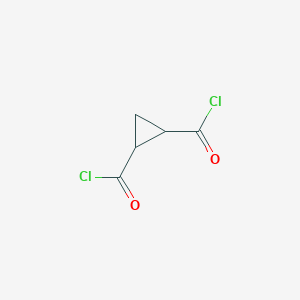
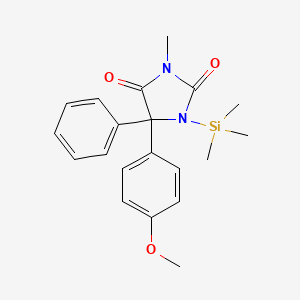
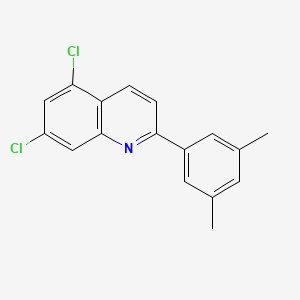
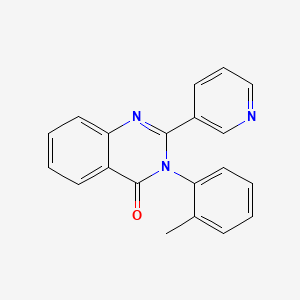
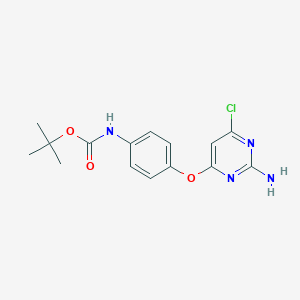

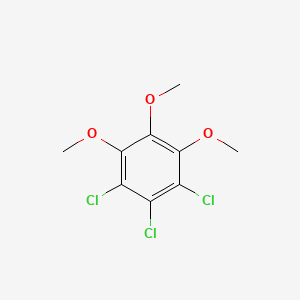
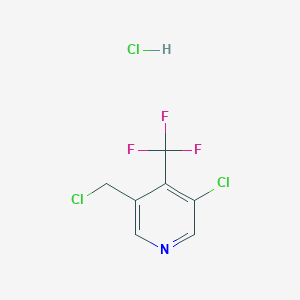
![9,10-Anthracenedione, 1-amino-5-[(2,4-dibromophenyl)amino]-4,8-dihydroxy-](/img/structure/B13963972.png)
